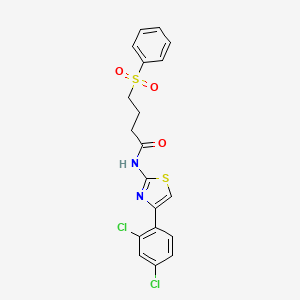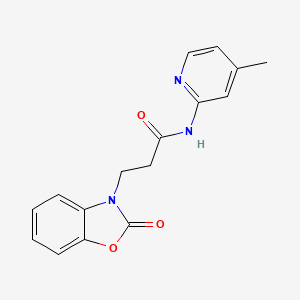
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用機序
The mechanism of action of N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not fully understood, but it has been suggested that the compound works by inhibiting the activity of certain enzymes involved in the inflammatory response. N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. The compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several advantages for laboratory experiments, including its stability and solubility in organic solvents. However, the compound has limited water solubility, which can make it challenging to work with in aqueous environments. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, including exploring its potential as a drug candidate for treating inflammatory diseases and cancer. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various biological systems. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide.
合成法
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be synthesized using various methods, including the reaction of 2-aminonicotinic acid with 2-aminobenzamide and 4-methylpyridine-2-carboxylic acid. The reaction involves the condensation of the two amino acids with the carboxylic acid to form the final product. The purity and yield of the compound can be improved using different purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development. N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has also been used as a fluorescent probe for detecting metal ions in biological systems, making it useful in analytical chemistry.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-17-14(10-11)18-15(20)7-9-19-12-4-2-3-5-13(12)22-16(19)21/h2-6,8,10H,7,9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOGKGZUYJBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

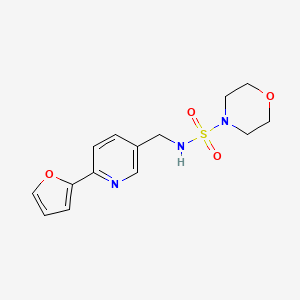
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)
![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)

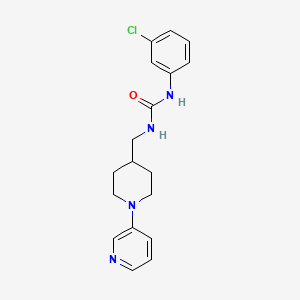
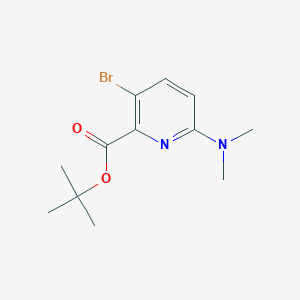
![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)
![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)
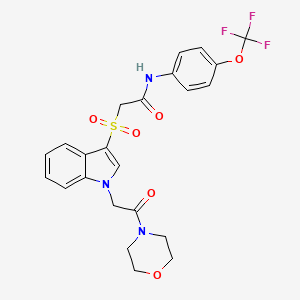
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)
